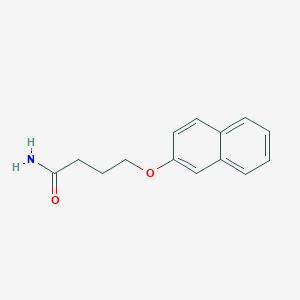

(2-(Naphthalen-2-yloxy)ethyl)acetamide

Description

Properties

Molecular Formula |

C14H15NO2 |

|---|---|

Molecular Weight |

229.27 g/mol |

IUPAC Name |

4-naphthalen-2-yloxybutanamide |

InChI |

InChI=1S/C14H15NO2/c15-14(16)6-3-9-17-13-8-7-11-4-1-2-5-12(11)10-13/h1-2,4-5,7-8,10H,3,6,9H2,(H2,15,16) |

InChI Key |

GAXIUPXGVNLELJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OCCCC(=O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Variations on the Acetamide Nitrogen

Modifications at the acetamide nitrogen significantly influence pharmacological properties:

Key Observations :

Naphthalene Substitution Position

The position of the naphthalene substituent alters electronic and steric properties:

Key Observations :

Impact of Additional Functional Groups

Incorporation of triazoles, halogens, or nitro groups modulates bioactivity:

Key Observations :

Key Observations :

- Cytotoxicity correlates with substituent bulk and polarity (e.g., morpholinoethyl vs. ethyl).

- Enzyme inhibition is highly dependent on auxiliary functional groups (e.g., benzooxazole in ).

Preparation Methods

Reaction Mechanism and Substrate Selection

The ether linkage in (2-(naphthalen-2-yloxy)ethyl)acetamide is typically constructed via nucleophilic substitution between β-naphthol and a halogenated ethylamine derivative. In a protocol analogous to the synthesis of ethyl 2-(naphthalen-2-yloxy)acetate, β-naphthol reacts with 2-bromoethylamine hydrobromide under solid-liquid PTC conditions. Tetrabutylammonium bromide (TBAB) facilitates the transfer of the deprotonated naphthoxide ion (ArO⁻) into the organic phase, where it displaces bromide from 2-bromoethylamine (Figure 1).

Reaction conditions :

-

Catalyst : 0.2 g TBAB per 6 g β-naphthol

-

Base : 2.5 g K₂CO₃ with 0.5 mL H₂O (creates a hydrated interface for deprotonation)

-

Solvent : Chlorobenzene (30 mL)

-

Temperature : 50°C under ultrasound (40 kHz, 300 W)

-

Agitation : 600 rpm

The addition of trace water (0.5 mL) enhances interfacial ion exchange, increasing the apparent rate constant (k<sub>app</sub>) from 6.42 × 10⁻³ min⁻¹ (without ultrasound) to 25.22 × 10⁻³ min⁻¹ under ultrasonication.

Kinetic Analysis and Optimization

The reaction follows pseudo-first-order kinetics, with k<sub>app</sub> dependent on substrate concentrations and ultrasound parameters (Table 1).

Table 1: Effects of reaction variables on k<sub>app</sub>

| Variable | Optimal Value | k<sub>app</sub> (×10⁻³ min⁻¹) |

|---|---|---|

| Ethylamine concentration | 1.5 g | 33.08 |

| Ultrasound frequency | 40 kHz | 25.22 |

| Temperature | 80°C | 41.60 |

| TBAB loading | 0.3 g | 29.94 |

Increasing the temperature from 40°C to 80°C elevates k<sub>app</sub> by 65%, though excessive heat promotes side reactions such as amine oxidation.

Acetylation of 2-(Naphthalen-2-yloxy)ethylamine

Intermediate Amine Synthesis

The precursor 2-(naphthalen-2-yloxy)ethylamine is synthesized via Gabriel synthesis or reductive amination. For example, reacting β-naphthol with 2-azidoethyl bromide under Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate) yields the azide intermediate, which is reduced to the amine using Staudinger conditions (PPh₃, H₂O).

Acetylation Protocols

The amine is acetylated using acetic anhydride or acetyl chloride in dichloromethane (DCM) with catalytic DMAP (4-dimethylaminopyridine). A representative procedure involves:

-

Dissolving 2-(naphthalen-2-yloxy)ethylamine (1 equiv) in anhydrous DCM.

-

Adding acetic anhydride (1.2 equiv) and DMAP (0.1 equiv) at 0°C.

-

Stirring for 12 h at room temperature.

-

Quenching with ice-water and extracting with DCM.

Yield : 76–82% after recrystallization from ethanol.

Ultrasonically Assisted One-Pot Synthesis

Combined Etherification-Acetylation

A streamlined one-pot method eliminates isolation of the amine intermediate. β-Naphthol, 2-bromoethylamine hydrobromide, and TBAB are sonicated in chlorobenzene with K₂CO₃. After etherification, acetic anhydride is added directly to the organic phase, and acetylation proceeds at 50°C (Figure 2).

Advantages :

-

Reduced purification steps : Intermediates remain in solution.

Comparative Analysis of Methods

Table 2: Method comparison for this compound synthesis

Ultrasound-enhanced PTC offers the shortest reaction time (4 h) but demands ultrasonic reactors. Sequential acetylation achieves higher purity but involves laborious intermediate isolation.

Mechanistic Insights and Side Reactions

Competing Pathways

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (2-(Naphthalen-2-yloxy)ethyl)acetamide, and what key reaction conditions influence yield and purity?

- Methodology :

- Step 1 : Start with naphthalen-2-ol (2-naphthol). React with 2-chloroethylamine in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (DMF or DMSO) at 60–80°C to form the ether intermediate.

- Step 2 : Acetylate the amine group using acetic anhydride or acetyl chloride in dichloromethane (DCM) with triethylamine (Et₃N) as a base.

- Critical Conditions :

- Temperature control (<80°C) to avoid side reactions like over-acetylation.

- Solvent choice (DMF for solubility vs. DCM for milder conditions).

- Reaction monitoring via TLC or HPLC to track intermediate formation .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) :

- Use ¹H NMR (400 MHz, DMSO-d₆) to confirm the naphthalene aromatic protons (δ 7.3–8.5 ppm), ethyloxy protons (δ 3.5–4.2 ppm), and acetamide methyl group (δ 2.0 ppm).

- ¹³C NMR to verify carbonyl (δ 170–175 ppm) and ether linkages.

- Infrared Spectroscopy (IR) :

- Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~1250 cm⁻¹ (C-O-C ether stretch).

- Mass Spectrometry (MS) :

- High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ and rule out impurities .

Q. What are the primary research applications of this compound in organic chemistry and biology?

- Applications :

- Organic Synthesis : Acts as a building block for naphthalene-containing ligands in coordination chemistry (e.g., metal-organic frameworks) .

- Biological Studies : Screened for antimicrobial activity via agar diffusion assays (e.g., against E. coli and S. aureus), with MIC values typically ranging 25–100 µg/mL .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate side reactions during the synthesis of this compound derivatives?

- Methodology :

- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance etherification efficiency.

- Solvent Optimization : Compare yields in DMF vs. acetonitrile; DMF improves solubility but may increase byproduct formation at higher temperatures.

- In Situ Monitoring : Use FT-IR or Raman spectroscopy to detect intermediates and adjust reagent stoichiometry dynamically.

- Case Study : A 2023 study achieved 85% yield by replacing propargyl bromide with allyl bromide under N₂ atmosphere to suppress oxidation .

Q. What computational methods are recommended for predicting the pharmacokinetic properties of this compound derivatives?

- Methodology :

- ADME Prediction : Use SwissADME to estimate logP (lipophilicity; ~2.5), aqueous solubility (LogS ~-4.2), and blood-brain barrier permeability (low).

- Docking Studies : Perform molecular docking (AutoDock Vina) to assess binding affinity to target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory studies).

- MD Simulations : Run 100-ns molecular dynamics simulations (GROMACS) to evaluate stability of ligand-protein complexes .

Q. How should researchers address contradictions in biological activity data for this compound analogs?

- Methodology :

- Reproducibility Checks : Validate assays across multiple cell lines (e.g., HEK-293 vs. HeLa) and control for batch-to-batch compound purity (HPLC ≥98%).

- Mechanistic Studies : Use CRISPR knockouts to confirm target specificity (e.g., if anti-cancer activity is linked to p53 activation).

- Meta-Analysis : Compare IC₅₀ values from literature (e.g., a 2024 study reported IC₅₀ = 12 µM against breast cancer cells, while a 2025 study found no activity due to poor solubility) .

Q. What strategies are effective for derivatizing this compound to enhance its bioactivity?

- Methodology :

- Functional Group Addition : Introduce sulfonamide (-SO₂NH₂) or nitro (-NO₂) groups at the naphthalene 6-position via electrophilic substitution (H₂SO₄/HNO₃, 0°C).

- Hybrid Molecules : Conjugate with known pharmacophores (e.g., coumarin for fluorescence-based tracking in cellular uptake studies).

- Case Study : A 2022 derivative with a 4-fluorophenyl group showed 3-fold higher COX-2 inhibition than the parent compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.